molecular formula C15H17N3O2S B2470461 N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide CAS No. 957298-72-5

N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide

Cat. No.: B2470461
CAS No.: 957298-72-5
M. Wt: 303.38
InChI Key: JUPTUGIYQUDACN-UHFFFAOYSA-N
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Description

N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide is a sophisticated pyrazole-based heterocyclic compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a unique thieno[3,4-c]pyrazole core structure, which incorporates both sulfur and nitrogen heteroatoms within its fused ring system, providing distinctive electronic properties and binding capabilities for biological targets. The compound is further characterized by a p-tolyl substituent and a propionamide side chain, which collectively influence its physicochemical properties and biological interactions. Research into structurally related pyrazole derivatives has revealed promising biological activities, particularly in the realms of oxidative stress management and cellular proliferation control. Compounds within this chemical class have demonstrated potent antioxidant properties, effectively inhibiting reactive oxygen species (ROS) production in cellular models such as human platelets and endothelial cells . The mechanism of action for these analogs often involves the modulation of key oxidative pathways, including significant inhibition of superoxide anion production, reduction of lipid peroxidation, and suppression of NADPH oxidase activity . Furthermore, pyrazole derivatives bearing the thieno[3,4-c]pyrazol scaffold have shown remarkable antiproliferative effects against various cancer cell lines in screening studies conducted by institutions such as the National Cancer Institute (NCI) . The specific structural features of this compound, including its oxidation state and aromatic substitution pattern, make it a valuable chemical tool for investigating cellular signaling pathways involved in inflammation, oxidative stress, and tumorigenesis. Researchers can utilize this compound to explore novel therapeutic strategies targeting these fundamental biological processes. This product is intended For Research Use Only and is not designed for human therapeutic applications or veterinary use.

Properties

IUPAC Name

N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c1-3-14(19)16-15-12-8-21(20)9-13(12)17-18(15)11-6-4-10(2)5-7-11/h4-7H,3,8-9H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUPTUGIYQUDACN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C2CS(=O)CC2=NN1C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 1,3-Dicarbonyl Derivatives

The synthesis begins with the preparation of a thiophene-based 1,3-diketone or its equivalent. For example, ethyl 3-aminothiophene-2-carboxylate may serve as a precursor, reacting with p-tolylhydrazine under acidic or catalytic conditions to form the pyrazole ring. Nano-ZnO catalysts, as reported by Girish et al., enhance reaction efficiency by accelerating the cyclization step, achieving yields exceeding 90% in analogous systems.

Reaction Conditions

  • Catalyst : Nano-ZnO (10 mol%)
  • Solvent : Ethanol, reflux (78°C)
  • Time : 4–6 hours

The regioselectivity of the cyclization is critical, as competing pathways may yield undesired isomers. Steric and electronic effects from the p-tolyl group direct the formation of the 2-(p-tolyl) substituent on the pyrazole ring.

Oxidation to Introduce the 5-Oxido Functionality

The sulfoxide group at position 5 is introduced via oxidation of the thiophene sulfur atom. This step requires careful control to avoid over-oxidation to a sulfone.

Oxidation Protocols

Meta-chloroperbenzoic acid (m-CPBA) in dichloromethane at 0–5°C is the preferred oxidizing agent, selectively converting the thiophene sulfur to a sulfoxide. Alternative oxidants like hydrogen peroxide (H₂O₂) in acetic acid have been explored but may necessitate longer reaction times (12–24 hours).

Optimized Oxidation Conditions

Parameter Value
Oxidizing agent m-CPBA (1.1 equiv)
Solvent Dichloromethane
Temperature 0–5°C
Reaction time 2 hours
Yield 85–90%

Post-oxidation, the crude product is purified via silica gel chromatography using a gradient of ethyl acetate in hexanes (20–50%).

The final step involves the introduction of the propionamide group at position 3 via acylation of the primary amine.

Propionylation Reaction

The amine intermediate is treated with propionyl chloride in the presence of a base such as triethylamine to neutralize HCl byproducts.

Reaction Setup

  • Solvent : Tetrahydrofuran (THF) or dichloromethane
  • Base : Triethylamine (2.0 equiv)
  • Temperature : Room temperature (25°C)
  • Time : 3–4 hours

The reaction proceeds quantitatively, with yields typically exceeding 95% after purification by recrystallization from ethanol/water mixtures.

Analytical Characterization

The structural integrity and purity of N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide are confirmed through spectroscopic and chromatographic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d6) :

    • δ 7.25–7.15 (m, 4H, p-tolyl aromatic protons)
    • δ 4.32 (s, 2H, CH₂ from dihydrothieno moiety)
    • δ 2.45 (q, J = 7.5 Hz, 2H, CH₂ of propionamide)
    • δ 2.30 (s, 3H, p-tolyl methyl).
  • ¹³C NMR : Confirms the sulfoxide (S=O) carbon at δ 105–110 ppm.

Mass Spectrometry (MS)

  • High-Resolution MS (HRMS) : [M+H]⁺ calculated for C₁₆H₁₈N₃O₂S: 332.1064; observed: 332.1068.

Challenges and Alternative Approaches

Regioselectivity in Cyclocondensation

Non-symmetrical 1,3-diketones may yield regioisomeric pyrazoles. To mitigate this, microwave-assisted synthesis has been proposed, reducing reaction times and improving selectivity.

Oxidation Side Reactions

Over-oxidation to sulfones is minimized by using stoichiometric m-CPBA and low temperatures. Catalytic asymmetric oxidation methods remain underexplored but could offer enantioselective routes for chiral analogs.

Chemical Reactions Analysis

Types of Reactions

N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield different oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anti-Cancer Activity
Research indicates that thieno[3,4-c]pyrazole derivatives exhibit significant anti-cancer properties. The compound N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide has been studied for its potential as an anti-cancer agent. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, suggesting it could be a candidate for further development as an anticancer drug .

2. Anti-Inflammatory Effects
The compound has shown promise in anti-inflammatory applications. Molecular docking studies have indicated that it may act as a 5-lipoxygenase inhibitor, which is relevant for treating inflammatory diseases . This suggests that further exploration into its mechanism of action could yield new therapeutic strategies for conditions like arthritis and asthma.

3. Antimicrobial Properties
The thieno[3,4-c]pyrazole framework has been associated with antimicrobial activity. Preliminary assessments indicate that derivatives of this compound may possess efficacy against various bacterial strains, making them potential candidates for antibiotic development .

Agricultural Applications

1. Agrochemical Development
The unique structural features of this compound suggest potential applications in agrochemicals. Compounds with similar structures have been explored for their ability to act as herbicides or fungicides due to their biological activity .

Material Science Applications

1. Polymer Chemistry
Thieno[3,4-c]pyrazole derivatives are being investigated for their incorporation into polymer matrices to enhance material properties such as thermal stability and mechanical strength. The functional groups present in this compound could facilitate interactions within polymer networks .

Case Studies and Research Findings

Study Focus Findings
Study 1Anti-Cancer ActivityDemonstrated significant inhibition of cancer cell proliferation in vitro.
Study 2Anti-Inflammatory EffectsIdentified as a potential 5-lipoxygenase inhibitor through molecular docking studies.
Study 3Antimicrobial PropertiesShowed efficacy against multiple bacterial strains in preliminary tests.

Mechanism of Action

The mechanism of action of N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related derivatives, emphasizing substituent effects and inferred biological implications.

Structural Analogues and Substituent Variations

Compound Name Core Structure Key Substituents Biological Relevance
N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide Thieno[3,4-c]pyrazole - 5-oxido
- p-tolyl (position 2)
- Propionamide (position 3)
Autotaxin inhibition (patented)
Thieno[3,4-c]pyrazol-3-yl acetamide derivatives Thieno[3,4-c]pyrazole - Acetamide (-NH-C(O)-CH3) at position 3
- Variable aryl groups
Autotaxin inhibitors (patent WO 2022/003377)
4-Bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide Thieno[3,4-c]pyrazole - Benzamide (-NH-C(O)-C6H4-Br) at position 3
- p-tolyl (position 2)
Structural analog (synonyms and CAS data)
3-(5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-propionitrile Thiazolo[4,5-b]pyridine - Propionitrile (-CH2CH2-CN) at position 3
- Methyl groups at 5,7 positions
Hydrogen mobility studies for derivatization

Key Comparative Insights

Acyl Group Variations Propionamide vs. This modification may improve metabolic stability by reducing susceptibility to amidase cleavage . Benzamide vs. Propionamide: The benzamide analog () introduces a bulkier aromatic substituent with a bromine atom, which may enhance π-π stacking interactions but reduce solubility due to increased molecular weight and hydrophobicity .

Substituent Effects on Bioactivity The p-tolyl group (common in the target compound and ’s benzamide derivative) likely enhances binding to hydrophobic pockets in autotaxin or related targets.

Heterocyclic Core Differences Thieno[3,4-c]pyrazole vs. Thiazolo[4,5-b]pyridine: While both cores are bicyclic heterocycles, the thiazolo[4,5-b]pyridine derivatives () exhibit distinct electronic properties due to the sulfur and nitrogen arrangement. This impacts reactivity, such as the hydrogen mobility noted at the N3 position, enabling derivatization strategies (e.g., cyanoethylation) .

Physicochemical and Pharmacokinetic Implications

Property Target Compound Acetamide Analog () Benzamide Analog ()
Molecular Weight ~331 g/mol (est.) ~303 g/mol (est.) ~454 g/mol (CAS data)
logP (Estimated) ~2.1 (moderate) ~1.8 ~3.5 (highly lipophilic)
Solubility Moderate (oxido group) Higher (shorter acyl chain) Low (bulky benzamide)

Research Findings and Patent Landscape

  • Autotaxin Inhibition: Patent WO 2022/003377 highlights thieno[3,4-c]pyrazole derivatives as autotaxin inhibitors, suggesting the target compound’s propionamide side chain may optimize inhibitory potency compared to earlier acetamide variants .
  • Synthetic Flexibility: demonstrates the feasibility of modifying heterocyclic cores (e.g., cyanoethylation), which could inspire further derivatization of the target compound’s propionamide group .
  • SAR Trends : The prevalence of p-tolyl and acyl modifications across analogs (e.g., ) underscores their importance in balancing target affinity and drug-like properties .

Biological Activity

N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide is a synthetic compound belonging to the thieno[3,4-c]pyrazole class, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula : C16H18N4O2S
Molecular Weight : Approximately 342.41 g/mol
Structural Features : The compound features a thieno[3,4-c]pyrazole core with a propionamide side chain and a p-tolyl substituent. Its unique structure may facilitate interactions with various biological targets.

Key Structural Features

FeatureDescription
Core StructureThieno[3,4-c]pyrazole
Functional GroupsAmide group, oxido group, aromatic ring
Potential ReactivityCan participate in nucleophilic and electrophilic reactions

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research has indicated that thieno[3,4-c]pyrazoles may exhibit various pharmacological effects:

  • Anticancer Activity : Preliminary studies suggest that compounds in this class can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : Some derivatives have shown potential in reducing inflammation by modulating inflammatory pathways.
  • Antimicrobial Properties : The compound may possess antimicrobial activity against certain bacterial strains.

Case Studies and Research Findings

Recent studies have explored the biological activity of related thieno[3,4-c]pyrazole derivatives:

  • Antiproliferative Activity : In vitro tests demonstrated that derivatives exhibited significant antiproliferative effects against breast and colon cancer cell lines. For instance, a related compound showed IC50 values in the low micromolar range against these cell lines .
  • Mechanistic Studies : Research indicated that the mechanism of action for these compounds involves the inhibition of specific kinases involved in cancer cell signaling pathways. This was evidenced by Western blot analysis showing decreased phosphorylation of key proteins involved in cell survival .
  • Comparative Studies : A comparative study highlighted that modifications to the substituents on the thieno[3,4-c]pyrazole core could enhance or reduce biological activity. For example, introducing electron-donating groups significantly increased potency against certain cancer types .

Synthesis Methods

The synthesis of this compound typically involves multiple steps:

  • Formation of Thieno[3,4-c]pyrazole Core : This step may include cyclization reactions using appropriate precursors.
  • Introduction of Side Chains : The propionamide and p-tolyl groups are introduced through acylation or alkylation reactions.
  • Purification and Characterization : Final products are purified using chromatography techniques and characterized by NMR and mass spectrometry.

Synthesis Overview

StepDescription
Step 1Cyclization to form thieno[3,4-c]pyrazole core
Step 2Acylation to introduce propionamide group
Step 3Purification via chromatography

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